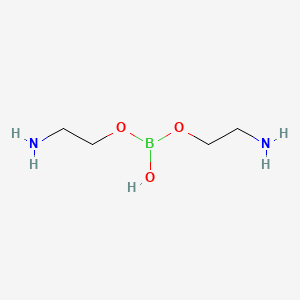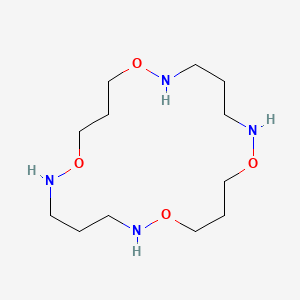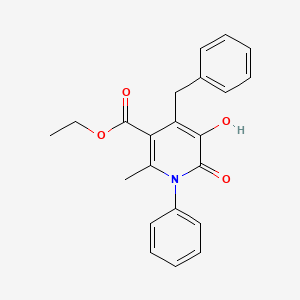
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the pyridinecarboxylic acid ester family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines, benzyl halides, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with benzyl halides under basic conditions.
Esterification: Reacting carboxylic acids with ethanol in the presence of acid catalysts to form ethyl esters.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds with similar structures and functional groups.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Hydroxy and Keto Derivatives: Compounds with hydroxyl and keto groups in their structures.
Uniqueness
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C22H21NO4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
ethyl 4-benzyl-5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)20(24)18(19)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3 |
Clé InChI |
CPZZVMJOKAHITC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C(=C1CC2=CC=CC=C2)O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


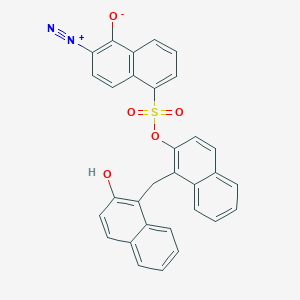

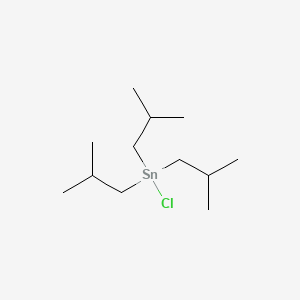
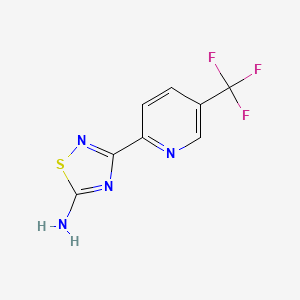
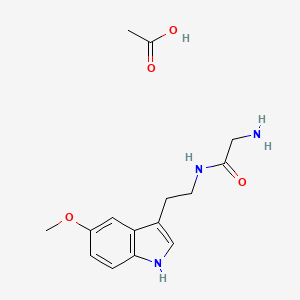
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
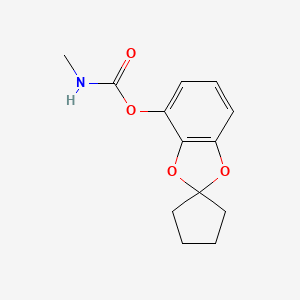
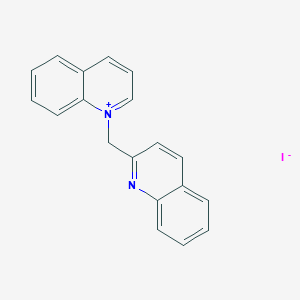

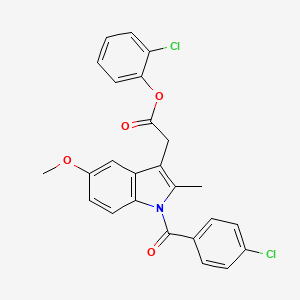
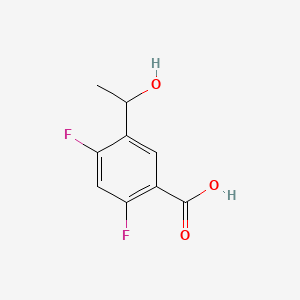
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
